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Trials

Real-World Evidence (Metastatic Clinical Trial (Early Breast Cancer -

Aspect
: Setting) NATALEE)

| Study Context | * Population: HR+/HER2- Metastatic Breast Cancer (MBC) [1] » Regimen: Ribociclib or
Palbociclib + Fulvestrant [1] ¢ Design: Multicenter, retrospective cohort [1] | « Population: HR+/HER2-
Early Breast Cancer (EBC) at high risk of recurrence [2] [3] « Regimen: Ribociclib + Non-Steroidal
Aromatase Inhibitor (NSAI) [3] ¢ Design: International, open-label, randomized Phase 3 trial [3] | | Key
Efficacy Results | « Median PFS: 12.9 months (entire cohort) [1] « Median OS: 48.5 months (Ribociclib +
Fulvestrant) [1] < Efficacy in Resistant Disease: Lower PFS in primary endocrine-resistant disease [1] | *
iDFS Hazard Ratio: 0.716 (95% CI, 0.618-0.829); 28.4% risk reduction [2] [4] * 5-Year iDFS Rate: 85.5%
(vs. 81.0% with NSAI alone) [4] « OS Trend: HR 0.800 (95% CI, 0.637-1.003); positive trend [2] | | Safety
Profile | Information not specified in the retrieved results. | « No new safety signals after treatment
completion [2]. * No cumulative toxicity or delayed effects observed post-treatment [2]. | | Key

Comparisons | * No significant difference in PFS or OS between Ribociclib and Palbociclib when
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combined with Fulvestrant [1]. | « Consistent iDFS benefit across all subgroups, including node-negative

patients (HR, 0.606) [2] [4]. |

Detailed Methodologies and Context

To accurately interpret the data in the table, it is essential to understand the distinct designs and patient

populations of these studies.

Real-World Study Protocol (Metastatic Setting)

The real-world data comes from a multicenter, retrospective cohort study conducted by the Turkish

Oncology Group (TOG) [1].

¢ Objective: To evaluate the real-world effectiveness of palbociclib or ribociclib combined with
fulvestrant in patients with HR+/HER2- metastatic breast cancer.

e Patient Population: 522 patients from general clinical practice, not limited by the strict eligibility
criteria of clinical trials.

e Data Collection: Retrospective analysis of patient records.

e Primary Endpoints: Real-world progression-free survival (rwPFS) and overall survival (OS).

¢ Statistical Analysis: Used Kaplan-Meier method to estimate median PFS and OS, and log-rank test
to compare outcomes between the ribociclib and palbociclib groups [1].

Clinical Trial Protocol (Early Setting - NATALEE)

The NATALEE trial is a pivotal Phase 3, randomized, open-label study investigating ribeciclib in a

curative setting [3].

¢ Objective: To determine if adding ribociclib to standard endocrine therapy reduces the risk of cancer
recurrence in high-risk early breast cancer.

¢ Patient Population: 5,101 patients with Stage IIA (select high-risk), IIB, or [l HR+/HER2- early
breast cancer.

¢ Intervention: Ribociclib (400 mg/day, 3-weeks-on/1-week-off for 3 years) plus a NSAI (for at least 5
years) vs. NSAI alone.

e Primary Endpoint: Investigator-assessed Invasive Disease-Free Survival (iDFS), defined as time
from randomization to invasive recurrence, new primary cancer, or death.
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o Statistical Analysis: Efficacy analyzed in the Intent-to-Treat (ITT) population using a stratified Cox
proportional hazards model to calculate Hazard Ratios (HR) and confidence intervals (CI) [3].

The following workflow diagram illustrates the design and primary outcomes of the NATALEE trial.
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Result: HR 0.716 Distant DFS: HR 0.709
(95% CI: 0.618-0.829) Overall Survival Trend: HR 0.800

Click to download full resolution via product page

Interpretation and Research Implications

The data reveals critical insights for researchers and drug development professionals:

e Complementary Evidence: The real-world study and NATALEE trial address different stages of the
disease (metastatic vs. early). Their findings are not contradictory but complementary, building a
comprehensive efficacy profile for ribociclib across the breast cancer continuum.

¢ Real-World Generalizability: The real-world data confirms that the efficacy of CDK4/6 inhibitors
(ribociclib and palbociclib) is maintained in a broader, less-selected patient population treated in
routine practice, though with lower PFS compared to pivotal trials in the first-line metastatic setting
due to likely more prior therapies and comorbidities [1].

¢ Practice-Changing Data: The NATALEE trial provides robust Level 1 evidence supporting the
extension of ribociclib's use into the adjuvant setting, showing a significant and sustained reduction
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in the risk of recurrence [2] [3] [4]. The increasing absolute IDFS benefit over time (from 2.7% at 3
years to 4.5% at 5 years) is a key finding for long-term clinical benefit [4].

e Cross-Trial Comparisons: An indirect treatment comparison (MAIC) suggests that in the early breast
cancer setting, ribociclib + NSAI and abemaciclib + ET have similar efficacy but different safety
profiles [5]. This highlights the importance of safety and tolerability in adjuvant treatment decisions.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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